
ethyl (2Z)-(6,7-dimethoxy-3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)(hydroxyimino)ethanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl (2Z)-(6,7-dimethoxy-3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)(hydroxyimino)ethanoate is a complex organic compound with a unique structure that includes an isoquinoline core, methoxy groups, and an ethanoate moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2Z)-(6,7-dimethoxy-3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)(hydroxyimino)ethanoate typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through the Pictet-Spengler reaction, where a β-phenylethylamine derivative reacts with an aldehyde in the presence of an acid catalyst.
Introduction of Methoxy Groups: Methoxy groups can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide.
Formation of the Ethanoate Moiety: The ethanoate group can be introduced through esterification reactions, typically using ethyl chloroformate or ethyl bromoacetate in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques.
化学反应分析
Types of Reactions
Ethyl (2Z)-(6,7-dimethoxy-3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)(hydroxyimino)ethanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the ethanoate moiety, where nucleophiles such as amines or thiols replace the ethoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Amides or thioesters.
科学研究应用
Ethyl (2Z)-(6,7-dimethoxy-3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)(hydroxyimino)ethanoate has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting neurological disorders and cancer.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, including natural products and pharmaceuticals.
Material Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
作用机制
The mechanism of action of ethyl (2Z)-(6,7-dimethoxy-3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)(hydroxyimino)ethanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s isoquinoline core can bind to active sites, modulating the activity of enzymes or receptors involved in various biological pathways. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic regulation.
相似化合物的比较
Similar Compounds
- Ethyl (2Z)-(hydroxyimino)(1H-indol-3-yl)ethanoate
- Ethyl 2-chloro-2-(hydroxyimino)acetate
- Ethyl cyanohydroxyiminoacetate
Uniqueness
Ethyl (2Z)-(6,7-dimethoxy-3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)(hydroxyimino)ethanoate is unique due to its combination of an isoquinoline core with methoxy groups and an ethanoate moiety. This structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable molecule for research and development.
属性
分子式 |
C17H22N2O5 |
|---|---|
分子量 |
334.4 g/mol |
IUPAC 名称 |
ethyl (2Z)-2-(6,7-dimethoxy-3,3-dimethyl-4H-isoquinolin-1-yl)-2-hydroxyiminoacetate |
InChI |
InChI=1S/C17H22N2O5/c1-6-24-16(20)15(19-21)14-11-8-13(23-5)12(22-4)7-10(11)9-17(2,3)18-14/h7-8,21H,6,9H2,1-5H3/b19-15- |
InChI 键 |
RHUWZHLNFKEDCQ-CYVLTUHYSA-N |
手性 SMILES |
CCOC(=O)/C(=N\O)/C1=NC(CC2=CC(=C(C=C21)OC)OC)(C)C |
规范 SMILES |
CCOC(=O)C(=NO)C1=NC(CC2=CC(=C(C=C21)OC)OC)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-4-[(phenylamino)methyl]benzohydrazide](/img/structure/B13823255.png)
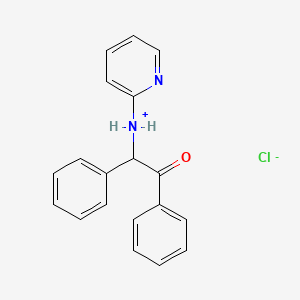
![3-(4-{[(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)sulfonyl]amino}phenyl)propanoic acid](/img/structure/B13823264.png)
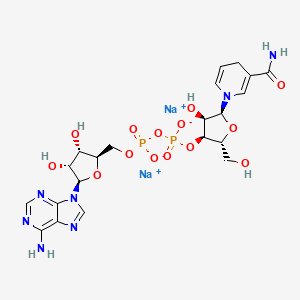
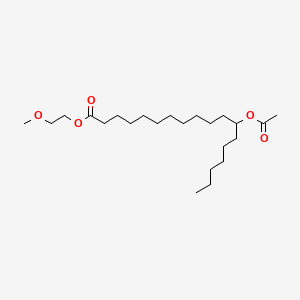
![2,5-Diazabicyclo[2.2.1]heptane,2-(6-methyl-3-pyridinyl)-,(1S,4S)-(9CI)](/img/structure/B13823286.png)
![9,10-Anthracenedione, 1-amino-4-[(4-methylphenyl)amino]-](/img/structure/B13823293.png)
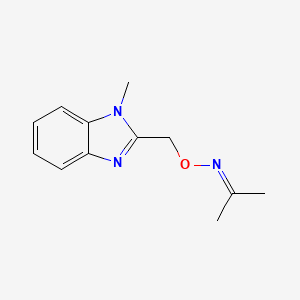
![8-[(4R)-4-(1,1-Dimethylethyl)-4,5-dihydro-2-oxazolyl]quinoline](/img/structure/B13823315.png)
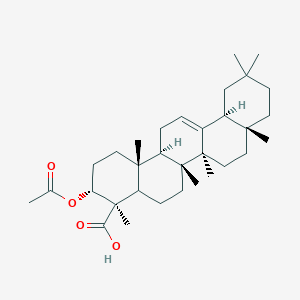

![6'-amino-1-(3-methoxybenzyl)-3'-methyl-2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile](/img/structure/B13823346.png)
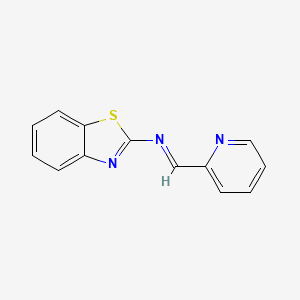
![6-iodo-3-(4-methoxyphenyl)-2-[(Z)-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]quinazolin-4(3H)-one](/img/structure/B13823352.png)
